

# 2-Methyl-6-phenylmorpholine CAS number 59630-16-9

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## Compound of Interest

Compound Name: 2-Methyl-6-phenylmorpholine

Cat. No.: B3054326

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An In-depth Technical Guide to **2-Methyl-6-phenylmorpholine** (CAS: 59630-16-9)

## Introduction

**2-Methyl-6-phenylmorpholine** is a substituted phenylmorpholine derivative, a class of compounds recognized for their significant effects on the central nervous system.<sup>[1][2]</sup> Belonging to the same chemical family as the well-known anorectic and stimulant phenmetrazine, this compound and its analogues are subjects of interest in medicinal chemistry and pharmacology.<sup>[2][3][4]</sup> The core structure, a morpholine ring featuring a phenyl group at the 6-position and a methyl group at the 2-position, provides a scaffold for potent interaction with monoamine neurotransmitter systems.<sup>[5][6]</sup>

This guide provides a comprehensive technical overview of **2-Methyl-6-phenylmorpholine** (CAS No. 59630-16-9), consolidating information on its chemical properties, synthesis, pharmacological profile, and potential applications. The primary focus is on its role as a modulator of dopamine, norepinephrine, and serotonin, which underpins its potential for therapeutic development in areas such as obesity, addiction, and depression.<sup>[5][6]</sup>

## Physicochemical and Structural Characteristics

A precise understanding of the physicochemical properties of **2-Methyl-6-phenylmorpholine** is fundamental for its handling, formulation, and analytical characterization.

| Property          | Value                          | Source  |
|-------------------|--------------------------------|---|
| CAS Number        | 59630-16-9                     | <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> |
| Molecular Formula | C11H15NO                       | <a href="#">[7]</a>   |
| Molecular Weight  | 177.24 g/mol                   | <a href="#">[7]</a>   |
| IUPAC Name        | 2-Methyl-6-phenylmorpholine    | N/A   |
| Synonyms          | Morpholine, 2-methyl-6-phenyl- | <a href="#">[7]</a>   |
| Purity (Typical)  | ≥95%                           | <a href="#">[11]</a>  |

## Synthesis and Stereochemistry

The synthesis of **2-Methyl-6-phenylmorpholine** and its analogues is a critical aspect of its study, as the stereochemistry of the final compound profoundly influences its pharmacological activity.

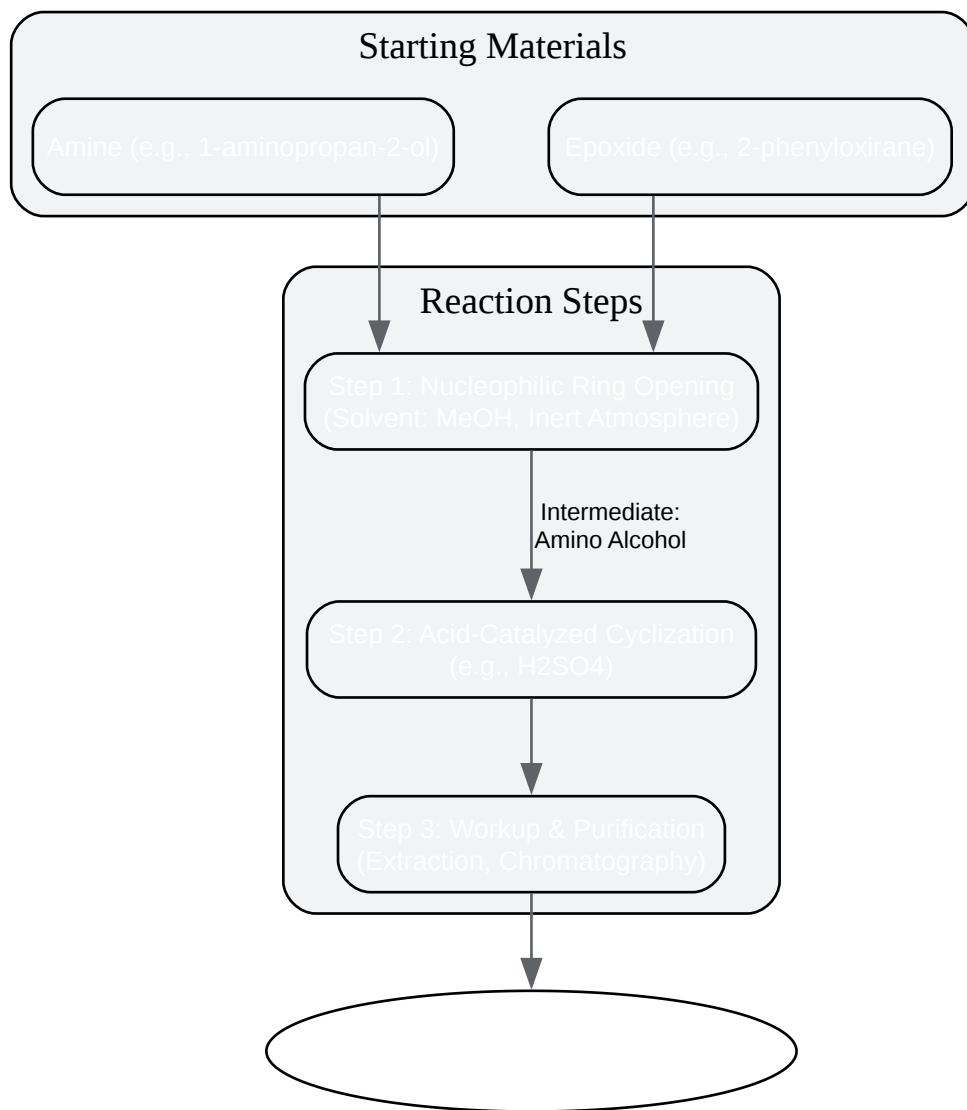
## General Synthetic Approach

A common and effective method for synthesizing the 2,6-disubstituted morpholine core involves the reaction of a primary amine with an epoxide, followed by cyclization.[\[5\]](#)[\[6\]](#) This multi-step process allows for the controlled introduction of substituents and the establishment of the desired stereocenters.

### Step-by-Step Protocol (General Procedure):

- **Amino Alcohol Formation:** A primary amine (e.g., 1-amino-propan-2-ol) is reacted with a suitable styrene oxide derivative (e.g., 2-phenyloxirane) in a polar solvent such as methanol. This reaction is typically conducted under an inert atmosphere (e.g., N<sub>2</sub>) to prevent side reactions. The nucleophilic amine attacks the epoxide ring, leading to the formation of an intermediate amino alcohol.[\[5\]](#)[\[6\]](#)
- **Cyclization:** The resulting amino alcohol is then subjected to a cyclization step. This is often achieved by treatment with a strong acid, such as sulfuric acid, which catalyzes the intramolecular dehydration to form the morpholine ring.[\[12\]](#)[\[13\]](#)

- Purification: The crude product is basified and extracted into an organic solvent (e.g., ether or ethyl acetate). The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the final product.[13] [14] Further purification can be achieved through chromatographic techniques if necessary.



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Caption: General synthetic workflow for **2-Methyl-6-phenylmorpholine**.

## Stereochemical Considerations

**2-Methyl-6-phenylmorpholine** possesses two stereocenters at the C2 and C6 positions, leading to the possibility of four stereoisomers (two pairs of enantiomers). The spatial

arrangement of the methyl and phenyl groups is crucial. For instance, patents specifically describe the synthesis and isolation of the (2S,6S) and (2R,6S) isomers, indicating that stereoselective synthesis is employed to target specific pharmacological profiles.[\[5\]](#)[\[6\]](#) The biological activity of substituted phenylmorpholines is often highly dependent on the stereochemistry, with one enantiomer typically exhibiting significantly greater potency than the others.[\[12\]](#)

## Pharmacology and Mechanism of Action

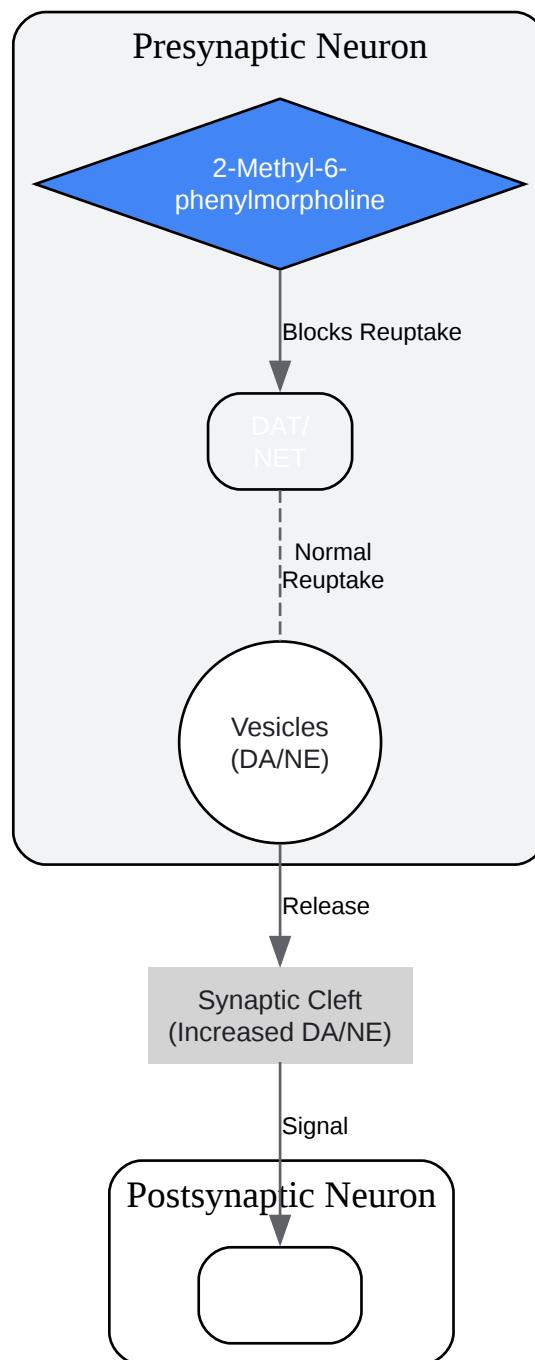
The primary pharmacological interest in **2-Methyl-6-phenylmorpholine** stems from its potential to modulate monoamine neurotransmitter systems, which are integral to mood, motivation, and appetite regulation.

### Monoamine Transporter Interaction

Like its parent compound phenmetrazine, **2-Methyl-6-phenylmorpholine** is investigated for its function as a monoamine releaser and/or reuptake inhibitor.[\[2\]](#)[\[5\]](#)[\[6\]](#) These actions increase the extracellular concentrations of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT) in the synaptic cleft.

- **Releasing Agents:** These compounds are substrates for monoamine transporters (DAT, NET, SERT). They are transported into the presynaptic neuron, where they disrupt the vesicular storage of neurotransmitters, leading to a reversal of transporter function and subsequent efflux of neurotransmitters into the synapse.[\[4\]](#)[\[15\]](#)
- **Reuptake Inhibitors:** These compounds bind to the monoamine transporters but are not transported. This binding blocks the reabsorption of neurotransmitters from the synapse back into the presynaptic neuron, thereby prolonging their action.

While specific data for **2-Methyl-6-phenylmorpholine** is not widely published, studies on closely related analogues show potent activity as dopamine and norepinephrine uptake inhibitors.[\[12\]](#) This dual action is characteristic of many stimulant compounds and is believed to be central to their therapeutic effects and abuse potential.[\[15\]](#)



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Caption: Proposed mechanism of action at the monoamine synapse.

## Therapeutic Potential

The ability to modulate dopamine and norepinephrine levels suggests potential therapeutic applications in several CNS disorders.[\[5\]](#)[\[6\]](#)

- Obesity: By increasing synaptic dopamine and norepinephrine, compounds of this class can suppress appetite, a mechanism shared by phenmetrazine.[\[5\]](#)[\[6\]](#) The goal of modern research is to develop analogues with a more favorable safety profile and lower abuse potential.
- Addiction: Modulation of the brain's reward pathways via dopamine is a key strategy in treating substance use disorders. Certain phenylmorpholine analogues have been investigated as potential smoking cessation aids, acting as antagonists at nicotinic acetylcholine receptors in addition to their effects on monoamine transporters.[\[12\]](#)
- Depression and ADHD: The stimulant properties and enhancement of catecholamine neurotransmission are established mechanisms for treating depression and Attention-Deficit/Hyperactivity Disorder (ADHD).[\[2\]](#)[\[16\]](#)

## Analytical Methodologies

Robust analytical methods are essential for the identification, quantification, and quality control of **2-Methyl-6-phenylmorpholine** in research and pharmaceutical contexts.

## Chromatographic and Spectrometric Techniques

A combination of chromatography and mass spectrometry is the gold standard for analyzing novel psychoactive substances and related pharmaceutical compounds.[\[17\]](#)

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and semi-volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with the GC column, followed by fragmentation and detection by the mass spectrometer, providing a unique chemical fingerprint.[\[18\]](#)
- Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a broader range of compounds, including those that are not thermally stable. Separation occurs in the liquid phase before introduction to the mass spectrometer.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are indispensable for unambiguous structural elucidation. Chemical shifts and coupling patterns confirm the connectivity of atoms within the molecule and can help determine its stereochemistry.[4][19]

## Example Protocol: GC-MS Analysis

- Sample Preparation: Dissolve a precisely weighed amount of the substance in a suitable organic solvent (e.g., ethyl acetate or methanol) to a known concentration (e.g., 1 mg/mL).
- Instrument Setup:
  - GC Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 20°C/min to 280°C and hold for 5 minutes.[18]
  - Injector: Splitless mode at 250°C.
  - Carrier Gas: Helium at a constant flow rate.
- MS Parameters: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-500.[18]
- Injection: Inject 1  $\mu\text{L}$  of the prepared sample into the GC-MS system.
- Data Analysis: Compare the resulting mass spectrum and retention time to a certified reference standard for positive identification. Quantify using a calibration curve constructed from standards of known concentrations.

## Safety and Toxicology

Specific toxicological data for **2-Methyl-6-phenylmorpholine** is not extensively documented in public literature. However, based on its chemical class and mechanism of action, a risk profile can be inferred.

- Stimulant Effects: As a norepinephrine-dopamine releasing agent/reuptake inhibitor, it is expected to produce stimulant effects.[15] Potential adverse effects could include increased heart rate, hypertension, insomnia, anxiety, and psychosis at high doses.
- Abuse Potential: The parent compound, phenmetrazine, was withdrawn from many markets due to its high potential for abuse.[5][6] Any new analogue, including **2-Methyl-6-**

**phenylmorpholine**, must be carefully evaluated for its reinforcing properties and potential for dependence. The development of prodrugs or compounds with modified pharmacokinetics is one strategy explored to mitigate this risk.[6]

## Conclusion

**2-Methyl-6-phenylmorpholine** (CAS 59630-16-9) is a compelling molecule within the broader class of substituted phenylmorpholines. Its structural similarity to compounds with known therapeutic efficacy and abuse potential places it at a critical juncture in drug discovery. The core value of this compound lies in its potential to act as a potent modulator of monoamine neurotransmitters, offering a template for the development of novel treatments for obesity, addiction, and other CNS disorders. Future research must focus on stereoselective synthesis to isolate the most active and safest isomers, comprehensive pharmacological profiling to elucidate its precise mechanism of action, and thorough toxicological studies to determine its therapeutic window and abuse liability.

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